molecular formula C10H8N2S B14505615 1H-thieno[3,4-b]indol-3-amine CAS No. 63071-70-5

1H-thieno[3,4-b]indol-3-amine

Cat. No.: B14505615
CAS No.: 63071-70-5
M. Wt: 188.25 g/mol
InChI Key: LUTGHPKGZTYWDJ-UHFFFAOYSA-N
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Description

1H-thieno[3,4-b]indol-3-amine is a heterocyclic compound that combines the structural features of both indole and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-thieno[3,4-b]indol-3-amine typically involves the construction of the indole and thiophene rings followed by their fusion. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiophene ring can be introduced through various cyclization reactions involving sulfur-containing reagents .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .

Mechanism of Action

The mechanism of action of 1H-thieno[3,4-b]indol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Properties

CAS No.

63071-70-5

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

1,4-dihydrothieno[3,4-b]indol-3-imine

InChI

InChI=1S/C10H8N2S/c11-10-9-7(5-13-10)6-3-1-2-4-8(6)12-9/h1-4,11-12H,5H2

InChI Key

LUTGHPKGZTYWDJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=N)S1)NC3=CC=CC=C23

Origin of Product

United States

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